

# A Comparative Analysis of Methazolamide for Ocular Hypertension: A Statistical Approach

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methazolamide

Cat. No.: B10762108

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This guide provides a comprehensive statistical analysis plan for a comparative study of **Methazolamide** versus a novel carbonic anhydrase inhibitor, Efficazetamide, in the management of ocular hypertension. The following sections detail the proposed experimental design, data presentation, and analytical methodologies tailored for researchers, scientists, and professionals in drug development.

## Data Presentation

The quantitative data from the proposed study will be summarized in the following tables for clear and concise comparison.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic                          | Methazolamide<br>(N=150) | Efficazetamide<br>(N=150) | Total (N=300) | p-value |
|---|--------------------------|---------------------------|---------------|---------|
| Age (years),<br>mean (SD)               | 58.2 (8.5)               | 57.9 (8.9)                | 58.1 (8.7)    | 0.78    |
| Sex, n (%)                              | 0.65                     |                           |               |         |
| - Male                                  | 70 (46.7%)               | 74 (49.3%)                | 144 (48.0%)   |         |
| - Female                                | 80 (53.3%)               | 76 (50.7%)                | 156 (52.0%)   |         |
| Baseline IOP<br>(mmHg), mean<br>(SD)    | 25.4 (2.1)               | 25.6 (2.3)                | 25.5 (2.2)    | 0.42    |
| Corneal<br>Thickness (µm),<br>mean (SD) | 552 (35)                 | 555 (38)                  | 553.5 (36.5)  | 0.51    |

Table 2: Primary Efficacy Endpoint: Mean Change in Intraocular Pressure (IOP) from Baseline at Week 12

| Treatment Group                                   | Baseline<br>Mean IOP<br>(SD) | Week 12<br>Mean IOP<br>(SD) | Mean<br>Change<br>from<br>Baseline<br>(SD) | 95%<br>Confidence<br>Interval for<br>the<br>Difference | p-value |
|---|------------------------------|-----------------------------|--|--|---------|
| Methazolamide                                     | 25.4 (2.1)                   | 20.1 (2.5)                  | -5.3 (1.8)                                 | (-6.1, -4.5)   | <0.001  |
| Efficazetamide                                    | 25.6 (2.3)                   | 19.5 (2.4)                  | -6.1 (1.9)                                 | (-6.9, -5.3)   | <0.001  |
| Difference<br>(Efficazetamide -<br>Methazolamide) | -0.8                         | (-1.5, -0.1)                | 0.02                                       |  |         |

Table 3: Secondary Efficacy and Safety Endpoints

| Endpoint  | Methazolamide<br>(N=150) | Efficazetamide<br>(N=150) | p-value |
|---|--------------------------|---------------------------|---------|
| Proportion of Responders (IOP Reduction $\geq$ 20%) | 105 (70.0%)              | 120 (80.0%)               | 0.048   |
| Adverse Events, n (%)                               |                          |                           |         |
| - Paresthesia                                       | 30 (20.0%)               | 15 (10.0%)                | 0.015   |
| - Fatigue   | 22 (14.7%)               | 10 (6.7%)                 | 0.021   |
| - Nausea  | 18 (12.0%)               | 8 (5.3%)                  | 0.045   |
| - Serious Adverse Events                            | 3 (2.0%)                 | 1 (0.7%)                  | 0.31    |

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

### 2.1 Study Design and Population

This will be a randomized, double-blind, active-controlled, parallel-group study conducted at multiple ophthalmology clinics. A total of 300 patients aged 40-75 years with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline intraocular pressure (IOP) of  $\geq$  24 mmHg and  $\leq$  36 mmHg in at least one eye will be enrolled.

### 2.2 Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either oral **Methazolamide** (50 mg twice daily) or oral Efficazetamide (50 mg twice daily). Randomization will be stratified by study center. Both patients and investigators will be blinded to the treatment allocation.

### 2.3 Study Procedures

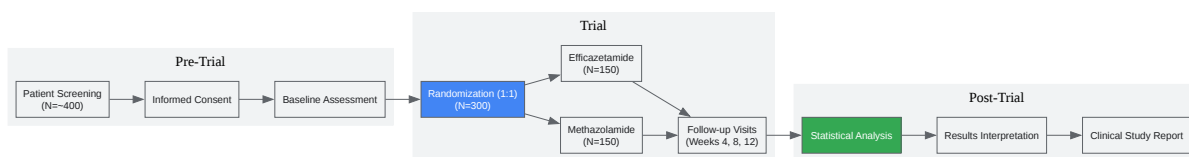
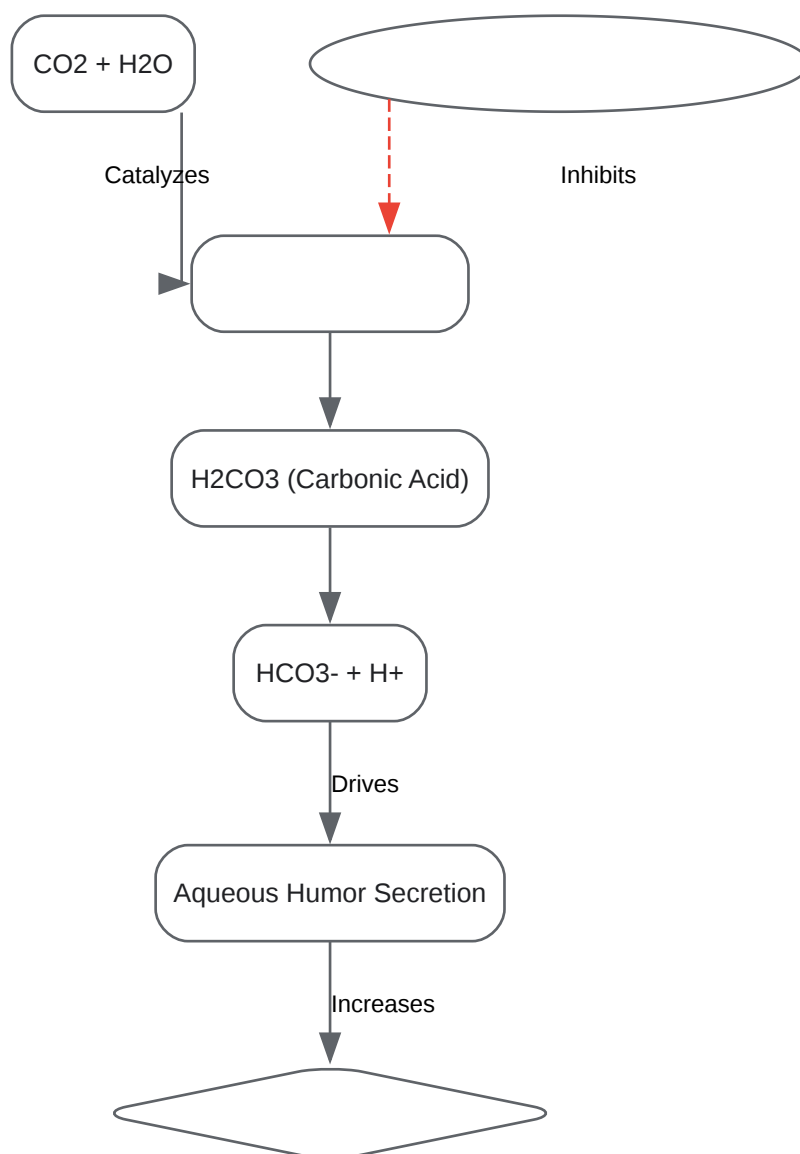
- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, and baseline IOP measurements will be obtained.
- Randomization Visit (Day 0): Eligible patients will be randomized to a treatment group.
- Follow-up Visits (Week 4, Week 8, and Week 12): IOP will be measured at each visit. Adverse events will be recorded at each visit.

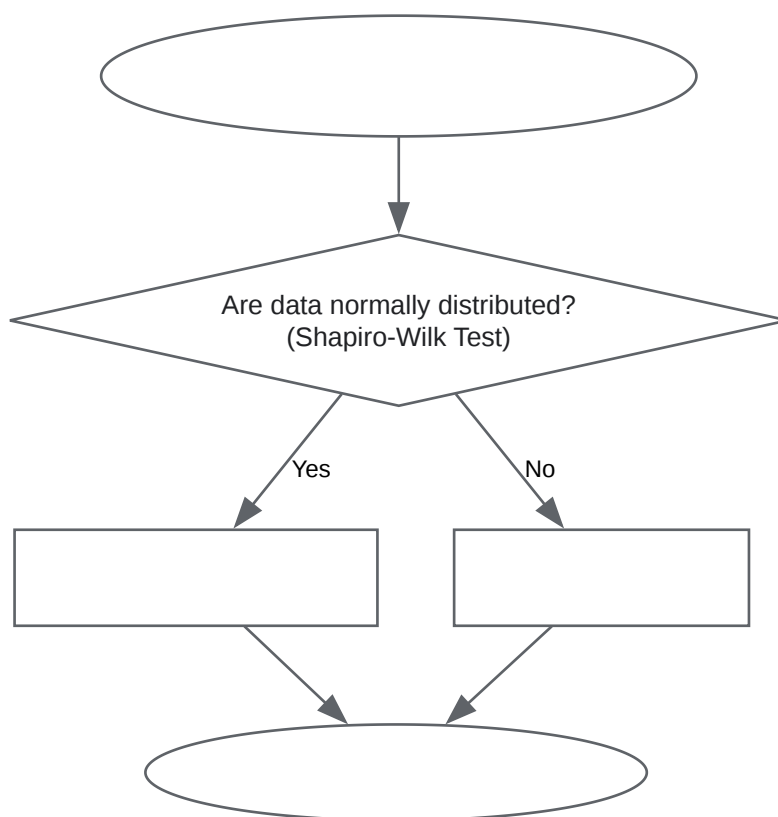
## 2.4 Statistical Analysis Plan

- Primary Endpoint Analysis: The primary efficacy endpoint is the change in IOP from baseline to Week 12. An analysis of covariance (ANCOVA) will be used to compare the mean change in IOP between the two treatment groups, with baseline IOP as a covariate.
- Secondary Endpoint Analysis: The proportion of responders (patients with an IOP reduction of  $\geq 20\%$  from baseline) will be compared using a chi-squared test. The incidence of adverse events will be compared using Fisher's exact test.
- Subgroup Analyses: Pre-specified subgroup analyses will be performed based on age, sex, and baseline IOP.
- Handling of Missing Data: Multiple imputation will be used to handle missing IOP data.

# Mandatory Visualizations

## 3.1 Signaling Pathway: Mechanism of Action of Carbonic Anhydrase Inhibitors





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)